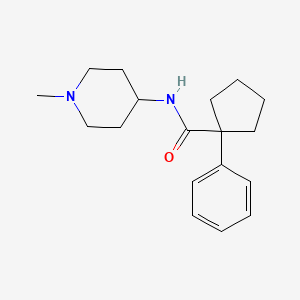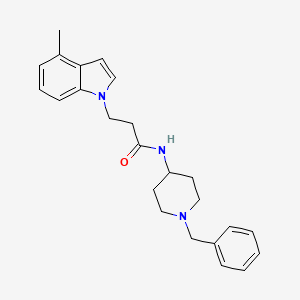
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide, also known as CPP-109, is a synthetic compound that has been studied for its potential use in treating addiction and neurological disorders. It is a derivative of a natural compound called GABA, which is an inhibitory neurotransmitter in the brain. CPP-109 has been shown to inhibit an enzyme called GABA transaminase, which breaks down GABA, leading to increased levels of GABA in the brain.
Mecanismo De Acción
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide works by inhibiting the enzyme GABA transaminase, which breaks down GABA in the brain. By inhibiting this enzyme, N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide increases the levels of GABA in the brain, which can help to reduce cravings for addictive substances and improve symptoms of neurological disorders. GABA is an inhibitory neurotransmitter in the brain that helps to regulate neuronal activity and reduce anxiety.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce cravings for addictive substances and improve symptoms of neurological disorders. It has also been shown to have anxiolytic effects, meaning that it can reduce anxiety. N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has been well-tolerated in clinical trials, with few reported side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been well-studied and has a known mechanism of action. However, there are also some limitations to its use. N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has a relatively short half-life, meaning that it is quickly metabolized and eliminated from the body. This can make it difficult to maintain consistent levels of the compound in the body over time.
Direcciones Futuras
There are several future directions for research on N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide. One area of interest is its potential use in treating alcohol addiction. Another area of interest is its potential use in treating anxiety disorders. Additionally, there is ongoing research into the development of new compounds that are more potent and longer-lasting than N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide. These compounds could have even greater potential for treating addiction and neurological disorders.
Métodos De Síntesis
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide can be synthesized through a multi-step process that involves the reaction of various chemicals. The starting materials include 1-methyl-4-piperidone, phenylmagnesium bromide, and cyclopentanecarboxylic acid. The reaction conditions and purification steps are carefully controlled to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has been studied for its potential use in treating addiction to drugs such as cocaine, heroin, and methamphetamine. It has also been studied for its potential use in treating neurological disorders such as epilepsy, autism, and schizophrenia. N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce cravings for addictive substances and improve symptoms of neurological disorders.
Propiedades
IUPAC Name |
N-(1-methylpiperidin-4-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-20-13-9-16(10-14-20)19-17(21)18(11-5-6-12-18)15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIWUIIPPRHOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate](/img/structure/B5379994.png)
![3-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenol](/img/structure/B5380019.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5380030.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5380032.png)
![1-(4-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-3-methylphenyl)-1H-pyrazole](/img/structure/B5380036.png)
![N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine](/img/structure/B5380037.png)
![1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5380045.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide](/img/structure/B5380048.png)
![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5380054.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-hydroxypropyl)(methyl)amino]nicotinamide](/img/structure/B5380063.png)

![2-(diethylamino)ethyl 4-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B5380081.png)

![4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5380088.png)